Product packaging for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine(Cat. No.:CAS No. 76955-91-4)

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine

Cat. No.: B1269450
CAS No.: 76955-91-4
M. Wt: 188.23 g/mol
InChI Key: VGNXNFZVKIYJKE-UHFFFAOYSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4 B1269450 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine CAS No. 76955-91-4

Properties

IUPAC Name

5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNXNFZVKIYJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360196
Record name 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76955-91-4
Record name 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Cyclization

Hydrazine hydrate serves as a key reagent for triazole ring closure. In a representative procedure, a nitrile precursor undergoes cyclization in the presence of hydrazine, forming the 1,2,4-triazole core. For example, dimethyl N-cyanoiminodithiocarbonate reacts with primary amines under basic conditions to generate intermediates, which are subsequently treated with hydrazine hydrate to yield 5-amino-1,2,4-triazoles.

Reaction Conditions:

  • Solvent: Anhydrous acetonitrile or ethanol
  • Temperature: Reflux (70–80°C)
  • Time: 3.5–16 hours
  • Yield: 40–60% (depending on substituents)

Stepwise Synthesis and Process Optimization

A two-step synthesis, adapted from protocols for N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, provides a template for scalable production:

Intermediate Formation

Step 1: Thiocarbamate Synthesis
A phenethylamine derivative reacts with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux, facilitated by anhydrous potassium carbonate.

Parameter Optimal Range
Solvent Dry acetone
Temperature 56–60°C (reflux)
Reaction Time 12–18 hours
Base K₂CO₃ (1.0 equiv)

Key Consideration: Excess dimethyl N-cyanoiminodithiocarbonate (1.1 equiv) ensures complete conversion of the amine starting material.

Cyclization to Triazole

Step 2: Hydrazine-Mediated Ring Closure
The thiocarbamate intermediate undergoes cyclization with hydrazine hydrate in acetonitrile or ethanol.

Parameter Optimal Range
Solvent Anhydrous acetonitrile
Temperature Reflux (82°C)
Reaction Time 3.5–7 hours
Hydrazine Hydrate 5.0 equiv

Yield Optimization:

  • Acidic workup (pH 6 with HCl) minimizes byproduct formation.
  • Recrystallization from ethanol/water enhances purity (>95%).

Critical Process Parameters and Troubleshooting

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates but may complicate purification. Ethanol balances reactivity and ease of isolation.

Temperature Control

Elevated temperatures accelerate cyclization but risk decomposition. A controlled reflux (70–80°C) maximizes yield while preserving product integrity.

Purification Strategies

Method Conditions Outcome
Column Chromatography Silica gel, ethyl acetate/hexane gradient Removes unreacted starting materials
Recrystallization Ethanol/water (3:1) Yields crystalline product

Analytical Validation

Spectroscopic Characterization

1H NMR (DMSO-d₆):

  • δ 7.2–7.4 ppm (multiplet, aromatic protons)
  • δ 2.8–3.1 ppm (triplet, phenethyl CH₂)
  • δ 5.8–6.2 ppm (broad singlet, NH₂)

IR (KBr):

  • 3400 cm⁻¹ (N-H stretch)
  • 1600 cm⁻¹ (C=N vibration)

Mass Spectrometry:

  • [M+H]⁺ at m/z 188.1 (calculated for C₁₀H₁₂N₄)

Purity Assessment

HPLC-PDA:

  • Column: C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase: 0.1% TFA in water/acetonitrile gradient
  • Retention Time: 8.2 minutes (main peak)

Scale-Up Considerations

Industrial production requires adjustments to laboratory protocols:

Reaction Vessel Design

  • Material: Glass-lined steel to prevent catalyst poisoning
  • Agitation: High-shear mixing ensures homogeneous reagent distribution

Waste Management

  • Organic Byproducts: Incinerated at 1200°C with scrubbing for SO₂ removal
  • Aqueous Waste: Neutralized with NaOH prior to biological treatment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 and triazole nitrogen atoms participate in nucleophilic substitutions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-acylated derivatives.
    Example :

    C10H12N4+CH3COClEt3N CH2Cl2C12H14N4O(Yield 78 92 )\text{C}_{10}\text{H}_{12}\text{N}_4+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N CH}_2\text{Cl}_2}\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}\quad (\text{Yield 78 92 })

    Products show enhanced stability in polar aprotic solvents .

  • Sulfonation : Forms sulfonamide derivatives with p-toluenesulfonyl chloride in THF, enabling further functionalization .

Reaction Type Conditions Product Key Reference
AcylationEt₃N, CH₂Cl₂, RTN-Acetyl-triazole derivative
SulfonationTHF, 0°C to RTSulfonamide analog

Metal Complexation

The triazole ring coordinates with transition metals via nitrogen atoms:

  • Cu(II) Complexes : Forms stable complexes in ethanol/water mixtures (1:1), confirmed by UV-Vis spectroscopy (λₘₐₓ = 420–450 nm) .

  • Pd-Catalyzed Cross-Couplings : Participates in Buchwald–Hartwig amination with aryl halides using [(THP-Dipp)Pd(cinn)Cl] catalyst (2 mol%), yielding N-aryl derivatives (Table 2) .

Metal Ligand Site Application Stability
Cu(II)Triazole N1/N2Catalytic oxidation reactionspH 5–9, ≤80°C
Pd(II)Amino group + triazoleCross-coupling synthesisAir-sensitive

Cyclization and Tautomerism

The compound undergoes annular tautomerism, influencing its reactivity:

  • Tautomeric Forms : Exists as 3-amino-5-phenethyl-1H-1,2,4-triazole (I) ↔ 5-amino-3-phenethyl-1H-1,2,4-triazole (II) in solution (NMR evidence) .

  • Oxidative Cyclization : With SeO₂, forms fused triazolo[4,3-a]pyridines under reflux (toluene, 12 h, 79–98% yield) .

Mechanistic Pathway :

  • Coordination of SeO₂ to the amino group.

  • Intramolecular C–N bond formation.

  • Aromatization via dehydrogenation .

Biological Interactions

While not a direct reaction, its interactions with biological targets involve:

  • Enzyme Inhibition : Binds to DNA gyrase (Gram-negative bacteria) via hydrogen bonding (ΔG = −8.2 kcal/mol, MD simulations) .

  • Antibacterial SAR : N-Acylated derivatives show MIC values of 0.12–1.95 µg/mL against E. coli and S. aureus .

Solid-Phase Functionalization

Immobilized on Wang resin (DMF, DIEA) for combinatorial library synthesis .

Stability and Reaction Optimization

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12).

  • Thermal Stability : Stable ≤150°C (TGA data) .

Parameter Optimal Range Degradation Pathway
Temperature20–80°CRing-opening above 150°C
Solvent CompatibilityDMSO, DMF, EtOHInsoluble in alkanes

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles, including 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine, exhibit significant antimicrobial properties. A study demonstrated that triazole compounds show activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The compound's structure allows for effective binding to bacterial targets, enhancing its efficacy as an antibacterial agent .

Cancer Treatment
Triazole derivatives have been investigated for their anticancer properties. This compound has shown promise in inhibiting tumor growth in preclinical models. Its mechanism involves the modulation of cell signaling pathways associated with cancer proliferation and apoptosis .

Neuropharmacological Effects
The compound has been studied for its effects on the central nervous system. It acts on cannabinoid receptors and has potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neuropharmacology .

Agricultural Applications

Fungicides
this compound derivatives have been explored as fungicides due to their ability to inhibit fungal growth. Their application in agriculture could help manage crop diseases effectively while minimizing environmental impact compared to traditional fungicides .

Growth Regulators
Research has indicated that triazole compounds can act as plant growth regulators. They influence various physiological processes in plants, including germination and flowering. This application is particularly valuable in optimizing crop yields and improving agricultural productivity .

Material Science Applications

Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. This can enhance the mechanical and thermal properties of materials used in coatings and composites. Studies have shown that triazole-based polymers exhibit improved durability and resistance to environmental degradation .

Case Studies

Study Application Findings
Mohammed et al. (2019)AntimicrobialDemonstrated high activity against Mycobacterium tuberculosis with MIC values significantly lower than traditional antibiotics .
Recent Preclinical TrialsCancer TreatmentShowed inhibition of tumor growth in xenograft models; the mechanism involved apoptosis induction .
Agricultural ResearchFungicide DevelopmentIdentified effective inhibition of fungal pathogens with reduced toxicity profiles compared to existing fungicides .

Mechanism of Action

The mechanism of action of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is not well-understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenethyl-1H-[1,2,4]triazol-3-ylamine
  • 2-Phenethyl-1H-[1,2,4]triazol-3-ylamine
  • 3-Phenethyl-1H-[1,2,4]triazol-3-ylamine

Uniqueness

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to its analogs .

Biological Activity

5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the phenethyl group enhances its lipophilicity, potentially improving its bioavailability.

Target Interactions:
this compound primarily interacts with enzymes and proteins involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of certain kinases, which play crucial roles in cell growth and differentiation.

Biochemical Pathways:
The compound's mechanism involves the formation of a carbon-nitrogen bond between the amino group and carbonyl carbon of target proteins, along with proton transfer processes. This interaction can lead to significant alterations in cellular metabolism and gene expression.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown effectiveness in inhibiting tumor cell proliferation through modulation of signaling pathways associated with cancer growth .

Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. For instance, compounds related to this compound were tested for their effects on human peripheral blood mononuclear cells (PBMCs), revealing low toxicity and substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it can effectively inhibit both Gram-positive and Gram-negative bacterial strains .

Activity Bacterial Strain Minimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Bacillus subtilis0.25 µg/mL

Scientific Research Applications

This compound is not only valuable for its therapeutic potential but also serves as a crucial building block in synthetic chemistry. Its applications extend to:

  • Medicinal Chemistry: Development of new drugs targeting various diseases.
  • Biological Research: Investigating cellular mechanisms and pathways.

Q & A

Q. What are the common synthetic routes for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclocondensation of phenethyl-substituted thiosemicarbazides with hydrazine derivatives under acidic or basic conditions. Key steps include controlling temperature (60–100°C) and reaction time (6–24 hours) to minimize by-products like thiols or oxidized forms. Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating the target compound. NMR and LC-MS should confirm intermediates and final product purity .

Q. How can X-ray crystallography resolve the tautomeric ambiguity in 1,2,4-triazole derivatives like this compound?

Tautomeric forms (e.g., 3-amine vs. 5-amine) can coexist in solution but crystallize as distinct structures. Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) reveals bond lengths and angles, confirming the dominant tautomer. For example, in a related compound (3-phenyl-1,2,4-triazol-5-amine), XRD showed planar triazole rings with dihedral angles <3° between substituents, ruling out dynamic tautomerism in the solid state .

Q. What spectroscopic methods are most reliable for characterizing the structure of this compound?

  • 1H/13C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 2.8–3.1 ppm (phenethyl CH2) confirm substitution patterns.
  • IR : N-H stretches (~3400 cm⁻¹) and C=N/C-N vibrations (1500–1600 cm⁻¹) validate the triazole core.
  • MS : Molecular ion [M+H]+ at m/z 203.1 (calculated for C10H13N4) ensures correct molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian/B3LYP/6-311++G**) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). These predict nucleophilic/electrophilic sites, aiding in designing derivatives for catalytic or biological applications. Compare computational results with XRD data to validate accuracy .

Q. What strategies mitigate discrepancies in reported biological activity data for triazol-3-amine derivatives?

Contradictions often arise from impurities or uncharacterized tautomers. Use orthogonal analytical methods:

  • HPLC-PDA : Quantify purity (>95%) and detect trace by-products.
  • Tautomer stability assays : Monitor pH-dependent tautomer ratios via UV-Vis (λ 250–300 nm).
  • Bioactivity assays : Compare IC50 values under standardized conditions (e.g., fixed pH and solvent) .

Q. How does the phenethyl substituent influence the supramolecular packing and solubility of this compound?

The phenethyl group enhances π-π stacking (evidenced by XRD: interplanar distances ~3.5 Å) but reduces aqueous solubility. Solubility can be improved via salt formation (e.g., hydrochloride) or co-crystallization with hydrophilic counterions. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Q. What safety protocols are essential when handling this compound during synthesis?

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Segregate organic waste containing triazole cores and coordinate with certified biohazard disposal services to prevent environmental contamination.
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats minimize dermal exposure .

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